benzyl (2S)-2-({[(1S)-2-amino-1-benzyl-2-oxoethyl]amino}carbonyl)-1-pyrrolidinecarboxylate
CAS No.: 127861-61-4
Cat. No.: VC0141504
Molecular Formula: C22H25N3O4
Molecular Weight: 395.5 g/mol
* For research use only. Not for human or veterinary use.
![benzyl (2S)-2-({[(1S)-2-amino-1-benzyl-2-oxoethyl]amino}carbonyl)-1-pyrrolidinecarboxylate - 127861-61-4](/images/no_structure.jpg)
Specification
CAS No. | 127861-61-4 |
---|---|
Molecular Formula | C22H25N3O4 |
Molecular Weight | 395.5 g/mol |
IUPAC Name | benzyl 2-[(1-amino-1-oxo-3-phenylpropan-2-yl)carbamoyl]pyrrolidine-1-carboxylate |
Standard InChI | InChI=1S/C22H25N3O4/c23-20(26)18(14-16-8-3-1-4-9-16)24-21(27)19-12-7-13-25(19)22(28)29-15-17-10-5-2-6-11-17/h1-6,8-11,18-19H,7,12-15H2,(H2,23,26)(H,24,27) |
Standard InChI Key | OZXJJHBJABVISZ-UHFFFAOYSA-N |
Canonical SMILES | C1CC(N(C1)C(=O)OCC2=CC=CC=C2)C(=O)NC(CC3=CC=CC=C3)C(=O)N |
Introduction
Chemical Identity and Properties
Benzyl (2S)-2-({[(1S)-2-amino-1-benzyl-2-oxoethyl]amino}carbonyl)-1-pyrrolidinecarboxylate possesses specific chemical and physical properties that make it valuable for research applications. The compound contains protected amino acid residues with defined stereochemistry, specifically incorporating L-proline and L-phenylalanine components.
Identification Parameters
The compound can be identified through various parameters as detailed in the following table:
Parameter | Value |
---|---|
CAS Number | 127861-61-4 |
Molecular Formula | C22H25N3O4 |
Molecular Weight | 395.5 g/mol |
IUPAC Name | benzyl 2-[(1-amino-1-oxo-3-phenylpropan-2-yl)carbamoyl]pyrrolidine-1-carboxylate |
Standard InChIKey | OZXJJHBJABVISZ-UHFFFAOYSA-N |
Canonical SMILES | C1CC(N(C1)C(=O)OCC2=CC=CC=C2)C(=O)NC(CC3=CC=CC=C3)C(=O)N |
Structural Features
The molecule consists of several key structural components:
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A benzyloxycarbonyl (Z or Cbz) protecting group on the proline nitrogen
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A proline residue with (2S) stereochemistry
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A phenylalanine residue with (1S) stereochemistry
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A terminal amide group
This structure provides a specific backbone conformation that is essential for its function in peptide synthesis and related applications.
Synthetic Methods and Preparation
General Synthetic Approach
The synthesis of benzyl (2S)-2-({[(1S)-2-amino-1-benzyl-2-oxoethyl]amino}carbonyl)-1-pyrrolidinecarboxylate typically involves coupling reactions between protected amino acid derivatives. A common approach utilizes the following steps:
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Protection of L-proline with a benzyloxycarbonyl (Cbz) group
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Activation of the carboxylic acid group of Cbz-proline
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Coupling with L-phenylalanine amide
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Purification of the final product
Role in Peptide Chemistry
Application in Peptide Synthesis
Benzyl (2S)-2-({[(1S)-2-amino-1-benzyl-2-oxoethyl]amino}carbonyl)-1-pyrrolidinecarboxylate plays a significant role in the chemical synthesis of peptides. It serves as a building block from which longer peptide chains can be developed.
When proceeding with coupling steps to extend the peptide chain, the Z-Pro-Phe-NH2 structure can be incorporated into larger peptides. The peptide chain is often prolonged toward a finished product that may contain at least 10 amino acids . The compound's defined stereochemistry ensures proper spatial arrangement in the resulting peptide structures.
Analytical Characterization
Spectroscopic Properties
Spectroscopic methods are essential for characterizing benzyl (2S)-2-({[(1S)-2-amino-1-benzyl-2-oxoethyl]amino}carbonyl)-1-pyrrolidinecarboxylate. While specific spectral data for this compound is limited in the available literature, related compounds are typically characterized using:
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Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C)
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Mass Spectrometry (MS)
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Infrared (IR) spectroscopy
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Ultraviolet-visible (UV-Vis) spectroscopy
Chromatographic Analysis
For detection and quantification of this compound and related peptide derivatives, ion chromatography (IC) and high-performance liquid chromatography (HPLC) are commonly employed. These techniques allow for:
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Separation of the compound from impurities
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Quantitative analysis
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Purity determination
In analytical settings, specialized software such as Chromeleon is often used to process chromatographic data and establish parameters for detection .
Comparison with Structurally Related Compounds
Similar Protected Peptides
Several compounds with structural similarities to benzyl (2S)-2-({[(1S)-2-amino-1-benzyl-2-oxoethyl]amino}carbonyl)-1-pyrrolidinecarboxylate exist in the chemical landscape. These include:
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Benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate (CAS: 119020-03-0)
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Benzyl (2S)-2-[[(1S)-3-amino-1-cyano-3-oxopropyl]carbamoyl]pyrrolidine-1-carboxylate (CID: 90656770)
Functional Group Variations
The presence of specific functional groups on the benzyl (2S)-2-({[(1S)-2-amino-1-benzyl-2-oxoethyl]amino}carbonyl)-1-pyrrolidinecarboxylate structure can significantly affect its reactivity and applications. Key variations include:
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Modifications to the benzyl protecting group
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Alterations of the pyrrolidine ring
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Changes to the terminal amide group
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Substitutions on the phenyl rings
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